molecular formula C10H15BrN2O B14776448 4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide

4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide

Cat. No.: B14776448
M. Wt: 259.14 g/mol
InChI Key: VUYJUBYDZSIHMG-UHFFFAOYSA-N
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Description

4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position, a diethyl group at the nitrogen atom, and a carboxamide group at the 2-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide typically involves the following steps:

    N-Alkylation:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyrrole derivatives.

    Oxidation and Reduction: The major products depend on the specific reaction, such as oxidized or reduced forms of the compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Uniqueness

4-Bromo-n,n-diethyl-1-methyl-1h-pyrrole-2-carboxamide is unique due to the presence of the diethyl group at the nitrogen atom and the carboxamide group at the 2-position

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

4-bromo-N,N-diethyl-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C10H15BrN2O/c1-4-13(5-2)10(14)9-6-8(11)7-12(9)3/h6-7H,4-5H2,1-3H3

InChI Key

VUYJUBYDZSIHMG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CN1C)Br

Origin of Product

United States

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